1-Cyclohexene-1-carboxaldehyde

Description

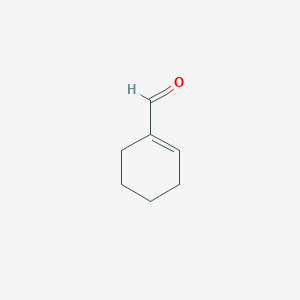

Structure

3D Structure

Properties

IUPAC Name |

cyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h4,6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANSOJSBHVENEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409257 | |

| Record name | 1-Cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-88-7, 1321-16-0 | |

| Record name | 1-Cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexenecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclohexene-1-carboxaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1-Cyclohexene-1-carboxaldehyde. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific pursuits.

Chemical Properties

1-Cyclohexene-1-carboxaldehyde is an organic compound with the molecular formula C₇H₁₀O. It is a cyclic aldehyde with a double bond in the cyclohexene (B86901) ring, conjugated to the aldehyde group. This conjugation influences its chemical reactivity and spectroscopic properties.

Quantitative Data Summary

The key quantitative chemical properties of 1-Cyclohexene-1-carboxaldehyde are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O | PubChem |

| Molecular Weight | 110.15 g/mol | PubChem |

| Boiling Point | 61 °C at 10 mmHg | Sigma-Aldrich |

| Density | 0.966 g/mL at 25 °C | Sigma-Aldrich |

| Flash Point | 65 °C (149 °F) - closed cup | Sigma-Aldrich |

| Refractive Index | n20/D 1.503 (lit.) | Sigma-Aldrich |

Chemical Structure

The structure of 1-Cyclohexene-1-carboxaldehyde consists of a six-membered carbon ring containing one double bond (a cyclohexene ring). An aldehyde functional group (-CHO) is attached to one of the carbon atoms of the double bond.

Structural Identifiers:

-

SMILES: O=CC1=CCCCC1

-

InChI: InChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h4,6H,1-3,5H2

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-Cyclohexene-1-carboxaldehyde. Below is a summary of the expected spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-Cyclohexene-1-carboxaldehyde will show distinct signals for the different types of protons in the molecule. The aldehydic proton is the most downfield, typically appearing in the range of 9-10 ppm. The vinylic proton on the double bond will also be in the downfield region, usually between 6.5 and 7.5 ppm. The allylic protons and the other methylene (B1212753) protons on the cyclohexene ring will appear more upfield, generally in the range of 1.5-2.5 ppm.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is the most deshielded and will appear significantly downfield, typically in the range of 190-200 ppm. The two sp² hybridized carbons of the double bond will have chemical shifts in the range of 120-150 ppm. The sp³ hybridized carbons of the cyclohexene ring will appear in the upfield region, generally between 20 and 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Cyclohexene-1-carboxaldehyde will exhibit characteristic absorption bands for its functional groups. A strong, sharp peak corresponding to the C=O stretch of the conjugated aldehyde is expected around 1685 cm⁻¹. The C=C stretching vibration of the cyclohexene ring will appear as a medium intensity band around 1645 cm⁻¹. The C-H stretching vibrations for the sp² (vinylic and aldehydic) and sp³ (aliphatic) carbons will be observed around 3030 cm⁻¹ and in the 2800-3000 cm⁻¹ region, respectively.

Mass Spectrometry

The mass spectrum of 1-Cyclohexene-1-carboxaldehyde will show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (110.15). Common fragmentation patterns may include the loss of the aldehyde group (CHO) or cleavage of the cyclohexene ring.

Experimental Protocols

Synthesis of 1-Cyclohexene-1-carboxaldehyde

A common method for the synthesis of 1-Cyclohexene-1-carboxaldehyde is through the Diels-Alder reaction between a suitable diene and dienophile, followed by further modifications. Another reported method involves the conversion of 1-nitromethylcyclohexene.

Detailed Protocol for the Conversion of 1-Nitromethylcyclohexene to 1-Cyclohexene-1-carboxaldehyde:

This protocol is adapted from a literature procedure and involves a two-step process: the synthesis of the precursor 1-nitromethylcyclohexene, followed by its conversion to the target aldehyde.

Step 1: Synthesis of 1-Nitromethylcyclohexene

-

To a solution of cyclohexanone (B45756) (0.8 moles) and nitromethane (B149229) (0.8 moles) in 300 mL of benzene, add piperidine (B6355638) (8.0 mL).

-

Reflux the mixture using a Dean-Stark apparatus for 16 hours to remove the water formed during the reaction.

-

After the reaction is complete, distill the solvent at atmospheric pressure.

-

Distill the residue under reduced pressure to obtain 1-nitromethylcyclohexene as a pale yellow liquid.

Step 2: Conversion to 1-Cyclohexene-1-carboxaldehyde

-

Prepare methoxide-activated silica (B1680970) gel by adding a solution of sodium methoxide (B1231860) (from 2.3 g of sodium in 200 mL of anhydrous methanol) to 200 g of dry silica gel.

-

Slowly remove the solvent using a rotary evaporator.

-

Dry the residue for 12 hours at 250 °C.

-

Add 1-nitromethylcyclohexene to the activated silica gel.

-

Allow the reaction to proceed at ambient temperature for 120 hours or at 80 °C for 4 hours.

-

Extract the product from the silica gel with a suitable organic solvent (e.g., diethyl ether).

-

Remove the solvent under reduced pressure to yield 1-Cyclohexene-1-carboxaldehyde.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of 1-Cyclohexene-1-carboxaldehyde from cyclohexanone.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the direct involvement of 1-Cyclohexene-1-carboxaldehyde in biological signaling pathways. However, related compounds, such as various substituted cyclohexene carboxaldehydes found in natural products, have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.

Further research is required to elucidate the specific biological roles and potential signaling pathways that may be modulated by 1-Cyclohexene-1-carboxaldehyde. Its reactive aldehyde group and conjugated system suggest potential interactions with biological nucleophiles and roles in redox processes, but these remain areas for future investigation. Professionals in drug development may find this compound to be an interesting scaffold for the synthesis of novel bioactive molecules.

Synthesis of 1-Cyclohexene-1-carboxaldehyde from Cyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting cyclohexanone (B45756) into 1-cyclohexene-1-carboxaldehyde, a valuable intermediate in organic synthesis. The document details the reaction mechanisms, provides step-by-step experimental protocols, and presents a comparative analysis of the available methods.

Introduction

1-Cyclohexene-1-carboxaldehyde is a key building block in the synthesis of various pharmaceuticals and complex organic molecules. Its conjugated system, comprising a double bond and an aldehyde group, offers multiple reaction sites for further functionalization. The synthesis of this compound from the readily available and inexpensive starting material, cyclohexanone, is of significant interest. This guide will focus on two principal synthetic strategies: the Vilsmeier-Haack reaction and a two-step approach involving a Wittig reaction followed by hydrolysis.

Synthetic Routes and Mechanisms

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds, including enolizable ketones like cyclohexanone.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3]

The mechanism proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). Cyclohexanone, in equilibrium with its enol or enolate form, acts as the nucleophile, attacking the Vilsmeier reagent. Subsequent elimination and hydrolysis yield the α,β-unsaturated aldehyde, 1-cyclohexene-1-carboxaldehyde.[3]

Caption: Vilsmeier-Haack reaction mechanism for the synthesis of 1-cyclohexene-1-carboxaldehyde from cyclohexanone.

Wittig Reaction and Hydrolysis

An alternative, two-step synthesis involves the Wittig reaction to first form an enol ether from cyclohexanone, followed by acidic hydrolysis to yield the target aldehyde.[4][5] This method utilizes a specific Wittig reagent, (methoxymethyl)triphenylphosphorane, which is typically prepared in situ from (methoxymethyl)triphenylphosphonium (B8745145) chloride and a strong base.[6][7]

The ylide reacts with the carbonyl group of cyclohexanone to form an oxaphosphetane intermediate, which then collapses to form the enol ether, 1-(methoxymethylene)cyclohexane, and triphenylphosphine (B44618) oxide.[5] The subsequent hydrolysis of the enol ether in an acidic medium furnishes 1-cyclohexene-1-carboxaldehyde.[8][9]

Caption: Two-step synthesis of 1-cyclohexene-1-carboxaldehyde via Wittig reaction and hydrolysis.

Experimental Protocols

Vilsmeier-Haack Formylation of Cyclohexanone

Materials:

-

Cyclohexanone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate (B1210297)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous DMF (3 equivalents).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

To this mixture, add a solution of cyclohexanone (1 equivalent) in anhydrous DCM dropwise, ensuring the temperature remains below 10 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding a cold aqueous solution of sodium acetate (5 equivalents).

-

Stir the mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Wittig Reaction and Hydrolysis of Cyclohexanone

Step 1: Synthesis of 1-(Methoxymethylene)cyclohexane

Materials:

-

(Methoxymethyl)triphenylphosphonium chloride

-

Potassium tert-butoxide

-

Cyclohexanone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) and anhydrous THF to form a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. A deep red color should develop, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of cyclohexanone (1 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by adding water.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude product, containing triphenylphosphine oxide, can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis to 1-Cyclohexene-1-carboxaldehyde

Materials:

-

Crude 1-(methoxymethylene)cyclohexane

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (2M)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude enol ether from the previous step in THF.

-

Add 2M hydrochloric acid and stir the mixture vigorously at room temperature for 1-3 hours. Monitor the hydrolysis by TLC.

-

Once the reaction is complete, neutralize the mixture by carefully adding a saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the final product by vacuum distillation.

Data Presentation

| Parameter | Vilsmeier-Haack Reaction | Wittig Reaction & Hydrolysis |

| Starting Material | Cyclohexanone | Cyclohexanone |

| Key Reagents | DMF, POCl₃ | (Methoxymethyl)triphenylphosphonium chloride, Base, H₃O⁺ |

| Number of Steps | 1 | 2 |

| Typical Yield | 70-85% (estimated) | 60-75% (overall) |

| Reaction Conditions | 0 °C to reflux | 0 °C to room temperature |

| Purification | Distillation/Chromatography | Chromatography and Distillation |

| Key Byproducts | Phosphate salts, Amine salts | Triphenylphosphine oxide |

Conclusion

Both the Vilsmeier-Haack reaction and the two-step Wittig-hydrolysis sequence provide viable pathways for the synthesis of 1-cyclohexene-1-carboxaldehyde from cyclohexanone. The Vilsmeier-Haack reaction offers a more direct, one-pot approach, which can be advantageous in terms of operational simplicity and potentially higher atom economy. However, the reaction conditions can be harsh, and the purification of the product from the reaction mixture may require careful handling.

The Wittig reaction followed by hydrolysis provides a milder alternative, though it involves two distinct synthetic steps. The separation of the main byproduct, triphenylphosphine oxide, can sometimes be challenging. The choice of the synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and desired purity of the final product. For drug development professionals, the milder conditions of the Wittig route might be preferable to avoid potential side reactions and ensure a cleaner product profile. Further optimization of both routes for the specific substrate, cyclohexanone, is recommended to maximize yields and purity.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 8. growingscience.com [growingscience.com]

- 9. 1-Cyclohexene-1-carboxaldehyde | C7H10O | CID 5184540 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Cyclohexene-1-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Cyclohexene-1-carboxaldehyde (CAS No. 1192-88-7), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Chemical Structure and Properties

-

IUPAC Name: 1-Cyclohexene-1-carbaldehyde

-

Molecular Formula: C₇H₁₀O

-

Molecular Weight: 110.15 g/mol

-

Structure: (A visual representation of the chemical structure would be placed here in a full report)

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 1-Cyclohexene-1-carboxaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 1-Cyclohexene-1-carboxaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.4 | Singlet | 1H | Aldehyde proton (CHO) |

| ~6.8 | Triplet | 1H | Vinylic proton (=CH) |

| ~2.2-2.3 | Multiplet | 4H | Allylic protons (CH₂) |

| ~1.6-1.7 | Multiplet | 4H | Aliphatic protons (CH₂) |

Note: These are predicted values and may differ from experimental results.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides a distinct fingerprint of the carbon skeleton.

Table 2: ¹³C NMR Spectral Data for 1-Cyclohexene-1-carboxaldehyde [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 194.5 | Carbonyl carbon (C=O) |

| 150.0 | Quaternary vinylic carbon (C-CHO) |

| 143.8 | Tertiary vinylic carbon (=CH) |

| 26.5 | Allylic carbon (CH₂) |

| 25.0 | Allylic carbon (CH₂) |

| 22.1 | Aliphatic carbon (CH₂) |

| 21.3 | Aliphatic carbon (CH₂) |

Data sourced from SpectraBase.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 3: IR Spectral Data for 1-Cyclohexene-1-carboxaldehyde [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 | Strong | C-H stretch (alkane) |

| ~2850 | Medium | C-H stretch (alkane) |

| ~2720 | Weak | C-H stretch (aldehyde) |

| ~1670 | Strong | C=O stretch (conjugated aldehyde) |

| ~1640 | Medium | C=C stretch (alkene) |

Data sourced from spectral databases.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for 1-Cyclohexene-1-carboxaldehyde [2]

| m/z | Relative Intensity | Assignment |

| 110 | High | [M]⁺ (Molecular Ion) |

| 109 | Moderate | [M-H]⁺ |

| 81 | High | [M-CHO]⁺ |

| 53 | Moderate | [C₄H₅]⁺ |

Data sourced from spectral databases.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for 1-Cyclohexene-1-carboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of 1-Cyclohexene-1-carboxaldehyde (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR is typically used.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each carbon environment. A 45-90° pulse angle and a longer relaxation delay (2-5 seconds) are used. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 1-Cyclohexene-1-carboxaldehyde, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane, hexane) is injected into the GC.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight) is used.

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Acquisition and Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 1-Cyclohexene-1-carboxaldehyde.

Caption: General workflow for spectroscopic analysis of 1-Cyclohexene-1-carboxaldehyde.

References

Physical properties of 1-Cyclohexene-1-carboxaldehyde boiling point and density

An In-depth Technical Guide on the Physical Properties of 1-Cyclohexene-1-carboxaldehyde

This technical guide provides a comprehensive overview of the core physical properties of 1-Cyclohexene-1-carboxaldehyde, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental protocols, and a logical workflow diagram.

Physical Properties of 1-Cyclohexene-1-carboxaldehyde

1-Cyclohexene-1-carboxaldehyde is an α,β-unsaturated aldehyde that serves as a reactant in various chemical syntheses.[1] A clear understanding of its physical properties is essential for its proper handling, application, and the design of synthetic routes.

Quantitative Data

The key physical properties of 1-Cyclohexene-1-carboxaldehyde are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 61 °C | at 10 mmHg |

| Density | 0.966 g/mL | at 25 °C |

Data sourced from multiple chemical suppliers and databases.[1][2][3]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of liquid compounds like 1-Cyclohexene-1-carboxaldehyde.

Determination of Boiling Point (Microscale Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a substance, the capillary method using a Thiele tube is a common and effective technique.[4][5]

Materials:

-

Thiele tube

-

Mineral oil

-

Thermometer (0-200 °C range)

-

Small test tube (e.g., 75x12 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or heating mantle)

-

Sample of 1-Cyclohexene-1-carboxaldehyde

Procedure:

-

Sample Preparation: A few drops of 1-Cyclohexene-1-carboxaldehyde are placed into the small test tube.[6]

-

Capillary Insertion: The capillary tube, with its open end down, is placed inside the test tube containing the sample.

-

Apparatus Assembly: The test tube is securely attached to the thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: The thermometer and test tube assembly are immersed in the mineral oil within the Thiele tube, ensuring the sample is below the oil level.[4] The side arm of the Thiele tube is then gently heated.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating should continue until the bubbling is continuous.[4][6]

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[7] For a liquid like 1-Cyclohexene-1-carboxaldehyde, it can be determined by accurately measuring its mass and volume.

Materials:

-

Analytical balance

-

Volumetric flask or graduated cylinder (e.g., 10 mL)

-

Pipette

-

Beaker

-

Sample of 1-Cyclohexene-1-carboxaldehyde

Procedure:

-

Mass of Empty Container: The mass of a clean, dry beaker or volumetric flask is accurately measured using an analytical balance.

-

Volume Measurement: A precise volume of 1-Cyclohexene-1-carboxaldehyde is transferred into the pre-weighed container using a pipette and volumetric flask or a graduated cylinder.

-

Mass of Container with Liquid: The total mass of the container and the liquid sample is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the total mass. The density is then calculated by dividing the mass of the liquid by its volume.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of 1-Cyclohexene-1-carboxaldehyde.

References

- 1. 1-Cyclohexene-1-carboxaldehyde | 1192-88-7 [chemicalbook.com]

- 2. 1-Cyclohexene-1-carboxaldehyde 97 1192-88-7 [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to 1-Cyclohexene-1-carboxaldehyde (CAS: 1192-88-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexene-1-carboxaldehyde, with the CAS number 1192-88-7, is a versatile organic compound characterized by a cyclohexene (B86901) ring bearing an aldehyde functional group. This unique structural arrangement of an α,β-unsaturated aldehyde within a cyclic system imparts a rich chemical reactivity, making it a valuable intermediate in organic synthesis. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and safety information for 1-Cyclohexene-1-carboxaldehyde. Furthermore, it delves into the applications of its derivatives in drug development, supported by detailed experimental protocols and a visualization of a key signaling pathway modulated by one of its prominent derivatives, safranal (B46814).

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 1-Cyclohexene-1-carboxaldehyde is fundamental for its application in research and synthesis.

Physicochemical Properties

The key physicochemical properties of 1-Cyclohexene-1-carboxaldehyde are summarized in the table below.

| Property | Value |

| CAS Number | 1192-88-7 |

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 61 °C at 10 mmHg |

| Density | 0.966 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | ~1.503 |

| Flash Point | 65 °C (149 °F) |

| Solubility | Insoluble in water, soluble in common organic solvents. |

Spectroscopic Data

The structural elucidation of 1-Cyclohexene-1-carboxaldehyde is confirmed by various spectroscopic techniques.

| Spectroscopic Method | Key Data and Interpretation |

| ¹H NMR | δ (ppm): ~9.4 (s, 1H, CHO), ~6.8 (m, 1H, C=CH), ~2.4-2.1 (m, 4H, allylic CH₂), ~1.8-1.6 (m, 4H, CH₂) |

| ¹³C NMR | δ (ppm): ~194 (C=O), ~150 (C=CH), ~140 (C=CH), ~25, 22, 21, 20 (aliphatic CH₂) |

| Infrared (IR) | ν (cm⁻¹): ~2930 (C-H stretch), ~2720 (aldehyde C-H stretch), ~1685 (C=O stretch, conjugated), ~1645 (C=C stretch) |

| Mass Spectrometry (MS) | m/z: 110 (M⁺), 109, 81, 53 |

Synthesis and Reactivity

1-Cyclohexene-1-carboxaldehyde can be synthesized through several routes, with the Diels-Alder reaction being a prominent method. Its reactivity is dominated by the aldehyde and alkene functional groups.

Synthesis via Diels-Alder Reaction

A common laboratory synthesis involves the [4+2] cycloaddition of a diene and a dienophile.

Caption: Synthetic workflow from Diels-Alder adduct to the final product.

Experimental Protocol: Synthesis of 3-Cyclohexene-1-carboxaldehyde

This protocol describes the initial Diels-Alder reaction to form the precursor to 1-Cyclohexene-1-carboxaldehyde.

-

Materials: Butadiene, acrolein, hydroquinone (B1673460) (inhibitor), autoclave reactor.

-

Procedure:

-

To a high-pressure autoclave reactor, add acrolein and a small amount of hydroquinone to inhibit polymerization.

-

Cool the reactor and introduce a molar excess of liquefied butadiene.

-

Seal the reactor and heat to approximately 100-150°C. The pressure will increase significantly.

-

Maintain the reaction at this temperature for several hours, monitoring the pressure drop which indicates product formation.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess butadiene.

-

The resulting crude product, primarily 3-Cyclohexene-1-carboxaldehyde, can be purified by distillation under reduced pressure.

-

Note: Isomerization of the double bond to the conjugated position to form 1-Cyclohexene-1-carboxaldehyde can be achieved through subsequent treatment with an acid or base catalyst.

Role in Drug Development and Biological Activity of Derivatives

While 1-Cyclohexene-1-carboxaldehyde itself is primarily a synthetic intermediate, its structural motif is found in various biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Anti-inflammatory and Antioxidant Activity

Derivatives of cyclohexene carboxaldehyde have been investigated for their anti-inflammatory and antioxidant properties. A notable example is safranal , a derivative found in saffron.[1] Studies have shown that safranal can modulate cellular signaling pathways involved in inflammation and oxidative stress.[2] Specifically, safranal has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2]

The Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus.[3] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[4]

Caption: Activation of the Nrf2 signaling pathway by a derivative of 1-Cyclohexene-1-carboxaldehyde.[3][4]

Antibacterial and Antitumor Potential

Various derivatives incorporating the cyclohexene moiety have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, certain cyclohexene carboxylic acid derivatives have demonstrated potent antitumor effects.[5] The rigid, partially unsaturated cyclic structure can serve as a scaffold to present pharmacophoric groups in a defined spatial orientation, which is advantageous for receptor binding.

Safety and Handling

1-Cyclohexene-1-carboxaldehyde is a combustible liquid and should be handled with appropriate safety precautions.

-

Hazard Statements:

-

Combustible liquid.

-

May be harmful if swallowed or in contact with skin.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Keep away from heat, sparks, and open flames.

-

Wear protective gloves, eye protection, and appropriate laboratory attire.

-

Use in a well-ventilated area or under a fume hood.

-

Store in a tightly closed container in a cool, dry place.

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Conclusion

1-Cyclohexene-1-carboxaldehyde is a valuable and reactive chemical intermediate. While its direct biological applications are not extensively documented, its derivatives, such as safranal, exhibit significant pharmacological activities, including the modulation of key signaling pathways like Nrf2. This makes the 1-cyclohexene-1-carboxaldehyde scaffold an attractive starting point for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemistry, coupled with the biological insights gained from its derivatives, provides a solid foundation for its use in drug discovery and development programs. Further research into the synthesis and biological evaluation of novel analogs is warranted to fully exploit the therapeutic potential of this chemical class.

References

- 1. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Cyclohexene-1-carboxaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexene-1-carboxaldehyde, a versatile α,β-unsaturated aldehyde, has been a subject of significant interest in organic synthesis due to its utility as a building block for more complex molecules. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and modern preparative methods. Detailed experimental protocols for key syntheses, extensive spectroscopic data for characterization, and an examination of its reaction mechanisms are presented to serve as a valuable resource for researchers in chemistry and drug development.

Introduction

1-Cyclohexene-1-carboxaldehyde, also known as 1-formylcyclohexene, is a cyclic organic compound with the chemical formula C₇H₁₀O. Its structure, featuring a formyl group attached to a cyclohexene (B86901) ring, makes it a valuable intermediate in a variety of chemical transformations. The presence of both an alkene and an aldehyde functional group allows for a wide range of reactions, including nucleophilic additions, cycloadditions, and oxidations, making it a key precursor in the synthesis of natural products, pharmaceuticals, and fragrances. This guide aims to provide an in-depth technical overview of this important molecule.

Discovery and History

While pinpointing a single definitive "discovery" of 1-Cyclohexene-1-carboxaldehyde is challenging, its synthesis is rooted in the development of fundamental organic reactions in the early 20th century. The related isomer, 3-Cyclohexene-1-carboxaldehyde, was first synthesized by Otto Diels and Kurt Alder in 1928 through their Nobel Prize-winning Diels-Alder reaction of butadiene and acrolein. This pioneering work on [4+2] cycloadditions laid the foundation for the synthesis of a vast array of cyclohexene derivatives.

The synthesis of 1-Cyclohexene-1-carboxaldehyde itself likely emerged from the application of various formylation and oxidation reactions to cyclohexene precursors. Key historical reactions that have been instrumental in the synthesis of this and related aldehydes include:

-

The Nef Reaction (1894): Discovered by John Ulric Nef, this reaction originally described the acid hydrolysis of a salt of a primary or secondary nitroalkane to an aldehyde or ketone. This reaction has been adapted for the synthesis of 1-Cyclohexene-1-carboxaldehyde from 1-nitromethylcyclohexene.[1]

-

The Vilsmeier-Haack Reaction (1925): Developed by Anton Vilsmeier and Albrecht Haack, this reaction allows for the formylation of electron-rich compounds, including alkenes, using a Vilsmeier reagent (typically formed from dimethylformamide and phosphorus oxychloride).[2][3]

Over the years, numerous other methods have been developed and refined, providing a diverse toolbox for the synthesis of this versatile aldehyde.

Physicochemical and Spectroscopic Data

Accurate characterization of 1-Cyclohexene-1-carboxaldehyde is crucial for its use in synthesis. The following tables summarize its key physical properties and spectroscopic data.

Table 1: Physicochemical Properties of 1-Cyclohexene-1-carboxaldehyde

| Property | Value | Reference(s) |

| CAS Number | 1192-88-7 | |

| Molecular Formula | C₇H₁₀O | |

| Molecular Weight | 110.15 g/mol | |

| Boiling Point | 61 °C at 10 mmHg | |

| Density | 0.966 g/mL at 25 °C | |

| Refractive Index | 1.501 |

Table 2: Spectroscopic Data of 1-Cyclohexene-1-carboxaldehyde

| Technique | Key Peaks and Assignments | Reference(s) |

| ¹H NMR | δ 9.4 (s, 1H, -CHO), 6.8 (m, 1H, =CH-), 2.2-2.4 (m, 4H, allylic CH₂), 1.6-1.8 (m, 4H, CH₂) | [4] |

| ¹³C NMR | δ 194 (C=O), 150 (C=), 140 (=CH), 25, 22, 21, 20 (CH₂) | [4][5] |

| IR (cm⁻¹) | ~2930 (C-H), ~2720 (aldehyde C-H), ~1670 (C=O, conjugated), ~1640 (C=C) | [4] |

| Mass Spec (m/z) | 110 (M+), 109, 81, 53 | [6] |

Key Synthetic Methodologies and Experimental Protocols

Several synthetic routes have been established for the preparation of 1-Cyclohexene-1-carboxaldehyde. The following sections provide detailed experimental protocols for some of the most significant methods.

Synthesis via the Nef Reaction

The Nef reaction provides an efficient route to 1-Cyclohexene-1-carboxaldehyde from 1-nitromethylcyclohexene. A "dry medium" modification of this reaction has been reported to give high yields.[7]

Experimental Protocol: "Dry Medium" Nef Reaction [7]

-

Preparation of Methoxide-activated Silica (B1680970) Gel: To 200 g of dry silica gel (60-200 mesh), add a solution of sodium methoxide (B1231860) prepared from 2.3 g of sodium in 200 mL of anhydrous methanol.

-

Remove the solvent using a rotary evaporator and dry the residue for 12 hours at 250 °C.

-

Reaction: Mix 1-nitromethylcyclohexene with the prepared methoxide-activated silica gel.

-

Allow the mixture to stand at ambient temperature for 120 hours.

-

Work-up and Purification: Extract the product from the silica gel using a suitable organic solvent (e.g., diethyl ether).

-

Remove the solvent under reduced pressure and purify the resulting aldehyde by vacuum distillation to yield 1-Cyclohexene-1-carboxaldehyde (82% yield).

Synthesis via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction allows for the direct formylation of cyclohexene, although it is more commonly applied to more electron-rich alkenes.[2][3]

Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Alkene (General Procedure) [2]

-

Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, cool a solution of anhydrous N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution with stirring.

-

Formylation: To the freshly prepared Vilsmeier reagent, add a solution of the cyclohexene derivative dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or vacuum distillation.

Synthesis via Diels-Alder Reaction (for 3-Cyclohexene-1-carboxaldehyde)

The Diels-Alder reaction is a powerful tool for the synthesis of the isomeric 3-cyclohexene-1-carboxaldehyde, which can potentially be isomerized to the desired 1-substituted product.[1]

Experimental Protocol: Diels-Alder Reaction of Butadiene and Acrolein [8]

-

Reaction Setup: In a high-pressure autoclave, combine 1,3-butadiene (B125203) and acrolein in a suitable solvent.

-

Heat the mixture to the required temperature (typically 100-150 °C) and maintain the pressure for several hours.

-

Work-up and Purification: After cooling, carefully vent the autoclave.

-

Remove the solvent and any unreacted starting materials by distillation.

-

Purify the resulting 3-Cyclohexene-1-carboxaldehyde by vacuum distillation.

Reaction Mechanisms and Signaling Pathways

The reactivity of 1-Cyclohexene-1-carboxaldehyde is dominated by its two functional groups: the aldehyde and the carbon-carbon double bond. Understanding the mechanisms of its reactions is crucial for its application in synthesis.

Nucleophilic Addition to the Carbonyl Group

The aldehyde group is susceptible to attack by nucleophiles. A common example is the addition of a Grignard reagent to form a secondary alcohol.

Caption: Nucleophilic addition of a Grignard reagent.

Diels-Alder Reaction Mechanism

The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, forming a six-membered ring in a single step.

Caption: Concerted mechanism of the Diels-Alder reaction.

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction involves the formation of an electrophilic iminium salt (the Vilsmeier reagent) which is then attacked by the electron-rich alkene.

Caption: Vilsmeier-Haack reaction workflow.

Applications in Research and Drug Development

1-Cyclohexene-1-carboxaldehyde and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products. The presence of multiple functional handles allows for the construction of complex molecular architectures.

-

Natural Product Synthesis: The cyclohexene core is a common motif in many natural products. The aldehyde functionality provides a convenient starting point for chain extension and further functionalization.

-

Pharmaceutical Synthesis: The reactivity of 1-Cyclohexene-1-carboxaldehyde makes it a useful precursor for the synthesis of various heterocyclic compounds and other scaffolds of medicinal interest.

-

Fragrance and Flavor Industry: Aldehydes are important components of many fragrances and flavors. The specific structure of 1-Cyclohexene-1-carboxaldehyde and its derivatives can impart unique olfactory properties.

Conclusion

1-Cyclohexene-1-carboxaldehyde is a fundamentally important and versatile building block in organic chemistry. Its rich history is intertwined with the development of some of the most powerful synthetic reactions. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for its effective utilization in modern research and development, particularly in the fields of natural product synthesis and drug discovery. The detailed protocols and compiled data herein serve as a practical resource for chemists seeking to employ this valuable intermediate in their synthetic endeavors.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1-Cyclohexene-1-carboxaldehyde | C7H10O | CID 5184540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

In-Depth Technical Guide: Stability and Storage of 1-Cyclohexene-1-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexene-1-carboxaldehyde, a versatile intermediate in organic synthesis, plays a crucial role in the development of pharmaceuticals and other complex molecules. As an α,β-unsaturated aldehyde, its reactivity is key to its synthetic utility; however, this reactivity also presents challenges regarding its stability and storage. This technical guide provides an in-depth analysis of the stability of 1-Cyclohexene-1-carboxaldehyde, outlining its degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Chemical Profile

| Property | Value |

| Chemical Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 61 °C at 10 mmHg[1] |

| Density | 0.966 g/mL at 25 °C[1] |

| CAS Number | 1192-88-7[1] |

Stability Profile

The stability of 1-Cyclohexene-1-carboxaldehyde is influenced by several factors, primarily its susceptibility to oxidation, polymerization, and sensitivity to environmental conditions such as light, heat, and air.

Susceptibility to Oxidation

As with many aldehydes, 1-Cyclohexene-1-carboxaldehyde is prone to oxidation. The primary degradation pathway is autoxidation, a free-radical chain reaction that occurs in the presence of oxygen. This process is often initiated by exposure to light and heat and can be catalyzed by trace metal impurities. The principal product of this oxidation is 1-Cyclohexene-1-carboxylic acid.

Tendency for Polymerization

The conjugated system in α,β-unsaturated aldehydes like 1-Cyclohexene-1-carboxaldehyde makes them susceptible to polymerization.[2] This can be initiated by light, heat, or the presence of acidic or basic impurities. The polymerization can lead to the formation of viscous liquids or solid materials, reducing the purity and usability of the compound.

Sensitivity to Environmental Factors

-

Air: The presence of oxygen can initiate and propagate the autoxidation process. Therefore, minimizing exposure to air is critical for maintaining the stability of the compound.

-

Light: Light, particularly UV radiation, can provide the energy to initiate free-radical reactions, leading to both oxidation and polymerization.

-

Heat: Elevated temperatures accelerate the rates of both oxidation and polymerization, significantly reducing the shelf life of the compound.

Recommended Storage Conditions

To ensure the long-term stability and purity of 1-Cyclohexene-1-carboxaldehyde, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[3] For related compounds, storage at 2-8°C is recommended.[4] | To minimize the rates of degradation reactions such as oxidation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation by excluding atmospheric oxygen. |

| Container | Keep container tightly closed.[3] Use amber glass bottles or other light-resistant containers. | To prevent exposure to air and light, which can initiate degradation. |

| Environment | Store in a dry and well-ventilated place.[3] | To prevent moisture absorption and ensure a safe storage environment. |

| Additives | Consider the addition of a radical inhibitor (e.g., hydroquinone) for long-term storage. | To quench free radicals and inhibit autoxidation and polymerization. |

Degradation Pathways

The primary degradation pathways for 1-Cyclohexene-1-carboxaldehyde are autoxidation and polymerization. A simplified representation of the autoxidation pathway is illustrated below.

References

Toxicological Profile of 1-Cyclohexene-1-carboxaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological data for 1-Cyclohexene-1-carboxaldehyde (CAS No. 1192-88-7), a compound of interest in various industrial applications, including as a fragrance ingredient. This document synthesizes findings on acute toxicity, skin irritation and sensitization, and genotoxicity. Detailed experimental protocols for key toxicological assays are provided to facilitate study replication and data interpretation. Furthermore, a plausible signaling pathway for its toxicity, based on its chemical nature as an α,β-unsaturated aldehyde, is proposed and visualized. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 1-Cyclohexene-1-carboxaldehyde |

| Synonyms | Cyclohexene-1-carbaldehyde, 1-Formylcyclohexene |

| CAS Number | 1192-88-7 |

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 61 °C at 10 mmHg |

| Density | 0.966 g/mL at 25 °C |

Toxicological Data

Acute Toxicity

1-Cyclohexene-1-carboxaldehyde exhibits low to moderate acute toxicity via the oral route and is considered to have low toxicity via dermal exposure.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 2100 mg/kg bw | [1] |

| LD₅₀ | Mouse | Oral | 1000-1700 mg/kg bw | [1] |

| LD₅₀ | Guinea Pig | Dermal | >5000 mg/kg bw | [1] |

Skin Irritation

The available data on skin irritation is limited. Undiluted, the chemical was found to be moderately irritating to guinea pig skin. However, at lower concentrations (1-4%) in human volunteers, it was not irritating[1].

Skin Sensitization

1-Cyclohexene-1-carboxaldehyde is considered to be a moderate skin sensitizer. Data from various studies, including the Local Lymph Node Assay (LLNA) and Human Repeat Insult Patch Test (HRIPT), support this classification.

Table 2: Skin Sensitization Data

| Endpoint | Value | Reference |

| EC3 (LLNA) | 9.3% (equivalent to 2325 µg/cm²) | [1] |

| NESIL (WoE) | 700 µg/cm² | [1] |

| NOEL (HRIPT) | 709 µg/cm² | [1] |

| NOEL (HMT) | 690 µg/cm² | [1] |

EC3: Estimated Concentration to produce a 3-fold increase in lymphocyte proliferation; NESIL: No-Expected-Sensitisation-Induction-Level; WoE: Weight of Evidence; NOEL: No-Observed-Effect-Level; HRIPT: Human Repeat Insult Patch Test; HMT: Human Maximisation Test.

Genotoxicity

Experimental Protocols

Acute Oral Toxicity (OECD 401)

A detailed protocol for an acute oral toxicity study is outlined below.

Acute Oral Toxicity Study Workflow.

Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is a widely used in vivo method to assess the skin sensitization potential of a substance.

Local Lymph Node Assay (LLNA) Workflow.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is conducted to evaluate the irritation and sensitization potential of a substance in human volunteers.

Human Repeat Insult Patch Test (HRIPT) Workflow.

Mechanism of Toxicity and Signaling Pathways

As an α,β-unsaturated aldehyde, the toxicity of 1-Cyclohexene-1-carboxaldehyde is likely mediated by its electrophilic nature. The electron-withdrawing carbonyl group makes the β-carbon susceptible to nucleophilic attack, primarily through a Michael addition reaction.

Proposed Signaling Pathway of Toxicity

The interaction of 1-Cyclohexene-1-carboxaldehyde with cellular nucleophiles, particularly cysteine residues in proteins, can lead to the disruption of cellular homeostasis and activation of stress response pathways.

Proposed Signaling Pathway of Toxicity for 1-Cyclohexene-1-carboxaldehyde.

Pathway Description:

-

Michael Addition: 1-Cyclohexene-1-carboxaldehyde reacts with cellular nucleophiles like glutathione (GSH) and protein thiols via Michael addition.

-

Depletion of Nucleophiles and Oxidative Stress: This leads to the depletion of cellular antioxidants, particularly GSH, resulting in oxidative stress.

-

Nrf2-ARE Pathway Activation: Oxidative stress can lead to the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of antioxidant enzymes.

-

NF-κB Pathway Activation: Oxidative stress can also activate the IKK complex, which phosphorylates IκBα, leading to its degradation and the release of the NF-κB transcription factor. NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes.

-

Cellular Toxicity: The combination of direct macromolecule damage, oxidative stress, and inflammation contributes to the overall cellular toxicity of 1-Cyclohexene-1-carboxaldehyde.

Conclusion

1-Cyclohexene-1-carboxaldehyde demonstrates low to moderate acute toxicity and is a moderate skin sensitizer. The available data on skin irritation is limited. While direct genotoxicity data is lacking, conflicting results for the closely related perillaldehyde (B36042) suggest a potential for genotoxicity that warrants further investigation. The likely mechanism of toxicity involves Michael addition to cellular nucleophiles, leading to oxidative stress and inflammation. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for future research and risk assessment of this compound. It is recommended that further studies, particularly on the genotoxic potential of 1-Cyclohexene-1-carboxaldehyde, be conducted to provide a more complete toxicological profile.

References

The Ubiquitous Presence of 1-Cyclohexene-1-carboxaldehyde Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexene-1-carboxaldehyde and its derivatives are a class of volatile and semi-volatile organic compounds found across the plant and fungal kingdoms. These molecules, often major constituents of essential oils, contribute significantly to the characteristic aromas of their natural sources. Beyond their sensory properties, these compounds are gaining attention for their diverse biological activities, making them promising candidates for further investigation in drug development and pharmacology. This technical guide provides a comprehensive overview of the natural occurrence of 1-cyclohexene-1-carboxaldehyde derivatives, detailing their biosynthesis, methods for their extraction and analysis, and their interaction with key cellular signaling pathways.

Natural Occurrence and Quantitative Analysis

1-Cyclohexene-1-carboxaldehyde derivatives have been identified in a variety of natural sources, including well-known plants and fungi. The concentration of these compounds can vary significantly based on the species, geographical origin, and processing methods.

Table 1: Quantitative Analysis of 1-Cyclohexene-1-carboxaldehyde Derivatives in Natural Sources

| Compound Name | Derivative | Natural Source | Organism Type | Method of Analysis | Concentration Range | References |

| Safranal (B46814) | 2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde | Crocus sativus (Saffron) | Plant | HPLC, UHPLC-PDA-MS | 0.02% - 0.22% (w/w of dry saffron) | [1][2][3][4][5] |

| Perillaldehyde (B36042) | 4-(1-methylethenyl)-1-cyclohexene-1-carboxaldehyde | Perilla frutescens (Perilla) | Plant | GC-MS | ~250 µg/g to 1500 µg/g (fresh weight) in PA-type cultivars | [6][7][8][9][10][11][12] |

| Unspecified derivatives | - | Amomum tsao-ko (Black Cardamom) | Plant | GC-MS | Contributes to aroma; quantitative data not readily available | [13] |

| Unspecified derivatives | - | Botrytis cinerea | Fungus | GC-MS | Produced as a secondary metabolite; specific concentrations not well-documented | [13] |

Biosynthesis of 1-Cyclohexene-1-carboxaldehyde Derivatives

The biosynthetic pathways leading to 1-cyclohexene-1-carboxaldehyde derivatives vary between organisms. In plants, they are often derived from the oxidative cleavage of larger molecules, while in fungi, they can be synthesized through complex polyketide pathways.

Biosynthesis in Plants: The Case of Safranal and Perillaldehyde

Safranal, the primary aroma compound in saffron, is a well-studied example of a plant-derived 1-cyclohexene-1-carboxaldehyde derivative. Its biosynthesis originates from the oxidative cleavage of the carotenoid, zeaxanthin.

Perillaldehyde is a monoterpenoid synthesized in Perilla frutescens. The biosynthesis proceeds via the methylerythritol phosphate (B84403) (MEP) pathway, starting from geranyl diphosphate (B83284) (GDP). GDP is cyclized to (-)-limonene, which is then hydroxylated to form perillyl alcohol. Subsequent oxidation of the alcohol yields perillaldehyde.[14]

Biosynthesis in Fungi

In fungi, the biosynthesis of cyclic aldehydes and related structures often involves highly reducing polyketide synthases (HRPKSs). These multi-domain enzymes construct a polyketide backbone from simple acyl-CoA precursors. The polyketide chain then undergoes a series of modifications, including reductions, dehydrations, and cyclizations, to form the final product. While the specific pathways for 1-cyclohexene-1-carboxaldehyde derivatives in fungi like Botrytis cinerea are not fully elucidated, it is hypothesized that they arise from such PKS-mediated pathways.

Experimental Protocols

The extraction, isolation, and analysis of 1-cyclohexene-1-carboxaldehyde derivatives from natural sources require specific methodologies due to their volatile and semi-volatile nature.

Extraction

3.1.1. Steam Distillation for Essential Oils from Plant Material

This method is suitable for extracting volatile compounds like perillaldehyde from plant tissues.

-

Materials: Large pot with a lid, heat-resistant collection bowl, ice, stove or hot plate, plant material (e.g., Perilla frutescens leaves), distilled water.[15][16][17][18][19]

-

Procedure:

-

Place the plant material in the large pot and add enough distilled water to cover it.

-

Place the heat-resistant bowl in the center of the pot. The rim of the bowl should be above the water level.

-

Invert the lid of the pot and place it on top. This will allow condensed vapors to drip into the central collection bowl.

-

Fill the inverted lid with ice to facilitate condensation.

-

Gently heat the pot on the stove or hot plate to bring the water to a simmer.

-

As the water heats, steam will pass through the plant material, carrying the volatile essential oils.

-

The steam and essential oil vapor will rise, condense on the cold inner surface of the lid, and drip into the collection bowl.

-

Continue the process until a sufficient amount of hydrosol and essential oil has been collected.

-

Carefully remove the collection bowl and separate the essential oil from the hydrosol (the aqueous layer).

-

Isolation and Purification

3.2.1. Column Chromatography for Terpenoid Separation

Column chromatography is a widely used technique for separating compounds from a mixture based on their polarity.[20][21][22][23][24]

-

Materials: Glass column, silica (B1680970) gel (stationary phase), suitable solvent system (mobile phase, e.g., hexane (B92381) and ethyl acetate (B1210297) gradients), collection tubes.[20][21][23][24]

-

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack the glass column with the silica gel slurry, ensuring there are no air bubbles.

-

Allow the solvent to drain until it is just above the level of the silica gel.

-

Dissolve the crude extract (obtained from steam distillation or solvent extraction) in a minimal amount of the non-polar solvent.

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

Begin eluting the column with the non-polar solvent.

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to the hexane.

-

Collect fractions of the eluent in separate tubes.

-

Analyze the collected fractions using techniques like Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the desired 1-cyclohexene-1-carboxaldehyde derivatives.

-

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity isolation, preparative HPLC is the method of choice.[25][26][27][28][29]

-

Instrumentation: A preparative HPLC system with a suitable column (e.g., C18 for reversed-phase) and a detector (e.g., UV-Vis).

-

Mobile Phase: A gradient mixture of solvents, such as acetonitrile (B52724) and water, often with a modifier like formic acid.

-

Procedure:

-

Develop an analytical HPLC method to determine the optimal separation conditions.

-

Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume.

-

Inject the partially purified sample onto the preparative column.

-

Collect the fractions corresponding to the peak of the target compound.

-

Analyze the collected fractions for purity.

-

Analysis and Quantification

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[30][31][32][33][34]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for terpenoid analysis (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: A programmed temperature ramp to separate the compounds, for example, starting at 50 °C and ramping to 250 °C at a rate of 3 °C/min.[32]

-

Mass Spectrometry: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

-

Quantification: A calibration curve is generated using standards of the target compound at known concentrations.

Signaling Pathways

Recent research has highlighted the interaction of 1-cyclohexene-1-carboxaldehyde derivatives with cellular signaling pathways, suggesting potential therapeutic applications.

Safranal and the Keap1-Nrf2 Signaling Pathway

Safranal has been shown to activate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[35][36][37][38][39][40][41][42][43][44] Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.

Electrophilic compounds like safranal can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, Nrf2 is no longer targeted for degradation, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription. These genes encode for antioxidant and phase II detoxification enzymes, which help to protect the cell from oxidative stress.[35][37][39][40][41][42][43]

Conclusion

1-Cyclohexene-1-carboxaldehyde and its derivatives represent a fascinating and biologically active class of natural products. Their widespread occurrence in plants and fungi, coupled with their intriguing pharmacological properties, underscores their potential for future research and development in the fields of medicine and biotechnology. This guide provides a foundational understanding of these compounds, from their natural sources and biosynthesis to detailed experimental protocols for their study and their interaction with key cellular pathways. Further investigation into the quantitative distribution of these derivatives and the elucidation of their complete biosynthetic pathways in various organisms will undoubtedly open new avenues for their application.

References

- 1. sir-lab.com [sir-lab.com]

- 2. researchgate.net [researchgate.net]

- 3. egrove.olemiss.edu [egrove.olemiss.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Safranal: From an Aromatic Natural Product to a Rewarding Pharmacological Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Perillaldehyde - Wikipedia [en.wikipedia.org]

- 12. Perillaldehyde | C10H14O | CID 16441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. How to Make a Steam Distiller for Essential Oils? — LETIME STILL [letimestill.com]

- 16. engineering.iastate.edu [engineering.iastate.edu]

- 17. rockymountainoils.com [rockymountainoils.com]

- 18. purodem.com [purodem.com]

- 19. distillique.co.za [distillique.co.za]

- 20. column-chromatography.com [column-chromatography.com]

- 21. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. web.uvic.ca [web.uvic.ca]

- 25. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 26. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 27. warwick.ac.uk [warwick.ac.uk]

- 28. researchgate.net [researchgate.net]

- 29. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 30. agilent.com [agilent.com]

- 31. Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 32. scielo.br [scielo.br]

- 33. pubs.acs.org [pubs.acs.org]

- 34. GC-MS Methods for Terpenoids | Semantic Scholar [semanticscholar.org]

- 35. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 36. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 37. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 38. mdpi.com [mdpi.com]

- 39. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

- 42. researchgate.net [researchgate.net]

- 43. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 44. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Investigation of 1-Cyclohexene-1-carboxaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the structural, electronic, and spectroscopic properties of 1-Cyclohexene-1-carboxaldehyde. The content is tailored for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a detailed exploration of the molecule's conformational landscape and reactivity through computational methods.

Introduction

1-Cyclohexene-1-carboxaldehyde is an organic compound featuring a cyclohexene (B86901) ring substituted with a carboxaldehyde group. This molecule is of interest due to its potential as a building block in organic synthesis and for its presence in various natural products and biologically active compounds. Understanding its conformational preferences, electronic structure, and vibrational properties is crucial for predicting its reactivity and designing new molecules with desired functionalities.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for elucidating the molecular properties of such compounds. These theoretical studies offer insights that complement experimental data and guide further research.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O | |

| Molecular Weight | 110.15 g/mol | |

| IUPAC Name | cyclohexene-1-carbaldehyde | |

| CAS Number | 1192-88-7 | |

| Canonical SMILES | C1CCC(=CC1)C=O | |

| InChI Key | OANSOJSBHVENEI-UHFFFAOYSA-N |

Theoretical and Computational Methodologies

A robust computational protocol is essential for accurately predicting the properties of 1-Cyclohexene-1-carboxaldehyde. The following section details a typical experimental workflow for such a study.

Computational Workflow

The computational analysis of 1-Cyclohexene-1-carboxaldehyde typically follows a multi-step process, beginning with conformational analysis and proceeding to detailed electronic and spectroscopic calculations.

Caption: A typical computational workflow for the theoretical study of 1-Cyclohexene-1-carboxaldehyde.

Detailed Experimental Protocols

Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

Conformational Analysis: A preliminary conformational search is conducted to identify the low-energy conformers of 1-Cyclohexene-1-carboxaldehyde. This is often performed using molecular mechanics force fields (e.g., MMFF94) due to their computational efficiency. The identified stable conformers are then used as starting points for more accurate quantum mechanical calculations. The primary conformational flexibility arises from the orientation of the carboxaldehyde group relative to the cyclohexene ring, leading to s-cis and s-trans isomers.

Quantum Chemical Calculations: The geometries of the identified conformers are optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Geometry Optimization: The molecular geometries are fully optimized without any symmetry constraints. The convergence criteria are typically set to tight, ensuring that a true energy minimum is located on the potential energy surface.

-

Vibrational Frequency Calculations: To confirm that the optimized structures correspond to local minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a true minimum. These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-